AGN 193109
Description
Contextualization within Retinoid Biology and Nuclear Receptors
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. nih.gov Their effects are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.govtocris.com These receptors, upon binding to retinoids, form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
There are three subtypes of RARs: RARα, RARβ, and RARγ. nih.gov AGN 193109 is a pan-RAR antagonist, meaning it acts on all three subtypes. ncats.iorndsystems.comtocris.com It exhibits high affinity for these receptors, with dissociation constants (Kd) of 2 nM for RARα, 2 nM for RARβ, and 3 nM for RARγ. rndsystems.comtocris.commedchemexpress.com Notably, this compound is highly specific for RARs and does not show significant affinity for, nor does it transactivate through, any of the RXR subtypes. nih.govrndsystems.comtocris.commedchemexpress.com This specificity makes it an exceptional tool for isolating and studying RAR-mediated signaling pathways.
Classification as a Retinoic Acid Receptor Antagonist and Inverse Agonist
This compound is classified as both a retinoic acid receptor (RAR) antagonist and an inverse agonist, distinctions that are crucial to understanding its molecular mechanism. nih.govnih.gov
As an antagonist , this compound effectively blocks the actions of RAR agonists, which are molecules that activate the receptor. nih.govnih.gov For instance, in the presence of an RAR agonist like TTNPB, this compound can prevent the agonist-induced changes in cell morphology and proliferation. ncats.iomedchemexpress.com It has been shown to inhibit retinoid-dependent growth suppression in ectocervical epithelial cells. nih.govmedchemexpress.com The antagonistic effect is dose-dependent, with maximal antagonism observed at a 10:1 molar ratio of this compound to the retinoid agonist. nih.gov
The term inverse agonist applies to ligands that not only block the effects of an agonist but also reduce the basal, or constitutive, activity of the receptor in the absence of any agonist. nih.govnih.gov Research has demonstrated that this compound exhibits inverse agonist properties, for example, by suppressing the expression of the differentiation marker MRP-8 in normal human keratinocytes, a paradoxical effect also seen with RAR agonists. nih.gov This suggests that both agonists and inverse agonists can regulate certain genes through distinct and mutually inhibitory mechanisms via RARγ. nih.gov The inverse agonist activity of this compound has been leveraged in studies of certain cancers, where it has shown selective toxicity against specific cancer cell lineages. nih.gov
Detailed Research Findings
The utility of this compound as a research tool is underscored by a variety of in vitro and in vivo findings. In cultured human ectocervical epithelial cells, this compound has been shown to be a highly effective antagonist of retinoid action. nih.govresearchgate.net It prevents the changes in cytokeratin levels and the increase in RARβ mRNA levels that are typically induced by retinoids. nih.gov
Furthermore, studies in mouse models have demonstrated that this compound can counteract the toxic effects of retinoid agonists. nih.gov For example, it can block skin flaking, abrasions, and splenomegaly induced by the synthetic retinoid agonist TTNPB. nih.gov Interestingly, while it antagonizes retinoid pathways, this compound has also been found to elevate CYP1A1 mRNA levels in mouse embryos and certain cell lines through a pathway involving the aryl hydrocarbon receptor (AhR), indicating its ability to interact with multiple transcriptional regulatory pathways. nih.gov
More recent research has highlighted the potential of RAR/RXR inverse agonists like this compound as lineage-specific antitumor agents in human adenoid cystic carcinoma. nih.gov
| Property | Description |
| Chemical Name | 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid |
| Molecular Formula | C28H24O2 |
| Molecular Weight | 392.49 g/mol |
| CAS Number | 171746-21-7 |
| Binding Affinity (Kd) | RARα: 2 nM, RARβ: 2 nM, RARγ: 3 nM |
| Receptor Specificity | Pan-RAR antagonist; no significant affinity for RXRs |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEQLLNVRRTCKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040962 | |
| Record name | AGN193109 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171746-21-7 | |
| Record name | 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171746-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN 193109 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171746217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGN193109 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AGN-193109 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC6062V1O9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Agn 193109
Retinoic Acid Receptor Binding Specificity and Affinity
AGN 193109 is characterized by its high-affinity binding to all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ) while exhibiting negligible interaction with retinoid X receptors (RXRs). tocris.comrndsystems.com
Pan-Retinoic Acid Receptor Antagonism Profile
This compound is classified as a pan-retinoic acid receptor (RAR) antagonist due to its ability to bind with high affinity to all three RAR subtypes. ncats.iotocris.comrndsystems.com This binding effectively blocks the action of retinoid agonists. nih.gov Laboratory studies have quantified the dissociation constants (Kd) of this compound for each RAR subtype, demonstrating its potent interaction. The Kd values are consistently reported in the low nanomolar range, indicating a strong and stable binding to the receptors. nih.govtocris.comrndsystems.commedchemexpress.com
| RAR Subtype | Dissociation Constant (Kd) in nM | Reference |
|---|---|---|
| RARα | 2 | nih.govtocris.comrndsystems.commedchemexpress.com |
| RARβ | 2 | nih.govtocris.comrndsystems.commedchemexpress.com |
| RARγ | 3 | nih.govtocris.comrndsystems.commedchemexpress.com |
Selectivity against Retinoid X Receptors
A crucial aspect of this compound's pharmacological profile is its high specificity for RARs over the related Retinoid X Receptors (RXRs). tocris.comrndsystems.com RARs function by forming heterodimers with RXRs to regulate gene expression. tocris.com Research confirms that this compound is completely RAR specific, as it does not bind to or transactivate through any of the RXR subtypes. nih.govmedchemexpress.com This selectivity allows for the specific investigation of RAR-mediated signaling pathways without the confounding effects of RXR modulation. tocris.comrndsystems.com
Mechanisms of Receptor Modulation
This compound modulates RAR activity through several distinct mechanisms, including the direct blockage of agonist-induced gene transcription and the suppression of the receptor's basal transcriptional activity.
Inhibition of Agonist-Dependent Transactivation
As a classical antagonist, this compound effectively prevents the transcriptional activation of target genes induced by RAR agonists like all-trans-retinoic acid (ATRA) or the synthetic agonist TTNPB. nih.govmedchemexpress.com In cellular models, co-treatment with this compound prevents agonist-induced responses such as changes in cell morphology, suppression of proliferation, and alterations in the expression of specific cytokeratins. nih.govmedchemexpress.com Studies have shown that maximal antagonism is achieved at approximately a 10:1 molar ratio of this compound to a retinoid agonist. nih.govnih.gov When administered alone, it demonstrates no agonist activity. nih.gov This antagonistic action is fundamental to its ability to block RAR-dependent transcription and counteract the biological effects of retinoid agonists. aacrjournals.orgnih.gov
Inverse Agonism on Basal Transcriptional Activity
Beyond its function as a neutral antagonist, this compound also exhibits inverse agonist properties. nih.govaacrjournals.orgnih.gov Inverse agonism refers to the ability of a compound to reduce the constitutive, or basal, level of receptor activity that occurs even in the absence of an agonist. This activity has been observed in various cell types. For instance, in normal human keratinocytes, both RAR agonists and this compound paradoxically inhibit the expression of the differentiation marker MRP-8, indicating distinct but convergent pathways of gene suppression. nih.govaacrjournals.org This inverse agonism allows this compound to suppress RAR/RXR signaling below its baseline state, a property utilized in studies of certain cancers where it shows selective toxicity against ductal-like cells. nih.gov
Influence on Coactivator and Corepressor Interactions
The mechanism of both antagonism and inverse agonism by this compound is rooted in its influence on the interaction between RARs and transcriptional coregulatory proteins. Agonist binding to RARs typically triggers the release of corepressor proteins and the recruitment of coactivator complexes, leading to gene transcription. tocris.com In contrast, this compound promotes a receptor conformation that enhances the binding of corepressor proteins. researchgate.net Specifically, this compound has been shown to function as an inverse agonist by stabilizing the complex between the RAR-RXR heterodimer and the nuclear receptor corepressor 1 (N-CoR/NCOR1). researchgate.netpnas.org This stabilization enhances transcriptional repression, effectively silencing the target gene. pnas.org Studies have demonstrated that the interaction of N-CoR with RAR is significantly increased in the presence of this compound compared to vehicle or an RAR agonist. researchgate.net
Stabilization of Negative Coactivator Protein (NCP) Association
This compound actively promotes and stabilizes the association of NCPs, such as NCoR1 (also referred to as N-CoR), with retinoic acid receptors. researchgate.netpnas.org As an inverse agonist, this compound induces a conformational change in the RAR that enhances its affinity for corepressor proteins. researchgate.net This stabilization of the RAR-NCoR complex is a key mechanism through which this compound represses gene transcription. pnas.org Studies have demonstrated that in the presence of this compound, the interaction between RAR and N-CoR is significantly increased compared to the unbound receptor or when bound to an agonist. researchgate.net This enhanced association effectively locks the receptor in a repressive state, preventing the recruitment of coactivators necessary for gene transcription.
Modulation of Intracellular NCP Availability
By stabilizing the RAR-NCoR complex, this compound effectively modulates the intracellular availability of these corepressor proteins. The sequestration of NCoR proteins by the this compound-bound RARs can have broader implications for cellular signaling, as these corepressors are also involved in the regulation of other nuclear receptor pathways. The enhanced recruitment of NCoR to RARs means that less of this corepressor is available to interact with other transcription factors, potentially leading to a complex interplay of gene regulation. Research has shown that treatment with this compound leads to a significant increase in the amount of NCoR1 associated with RARs, thereby altering the balance of corepressor availability within the cell. pnas.org
Interaction with Other Nuclear Receptors and Signaling Pathways
Beyond its direct effects on RARs, this compound has been shown to modulate the activity of other critical signaling pathways, highlighting its pleiotropic cellular effects.
Aryl Hydrocarbon Receptor (AhR) Pathway Modulation
This compound has been identified as a compound that can regulate the Aryl Hydrocarbon Receptor (AhR) pathway. nih.gov Notably, treatment with this compound has been shown to elevate the mRNA levels of CYP1A1, a classic AhR target gene, in both mouse embryos and Hepa-1c1c7 cells. nih.gov This effect is dependent on a functional AhR/ARNT pathway, as it was not observed in cells with defective AhR or ARNT proteins. nih.gov This indicates that this compound can mediate its effects through both the RAR/RXR and AhR/ARNT transcriptional regulatory pathways, a unique characteristic for a retinoid. nih.gov
Peroxisome Proliferator-Activated Receptor (PPAR) Transactivation Effects
The interaction of this compound with the Peroxisome Proliferator-Activated Receptor (PPAR) pathway is less direct. As a potent RAR antagonist, this compound can influence the intricate crosstalk that exists between RAR and PPAR signaling. PPARs and RARs can heterodimerize with the Retinoid X Receptor (RXR) and compete for this common partner. By binding to RARs and modulating their function, this compound can indirectly affect the availability of RXR for heterodimerization with PPARs, thereby influencing PPAR-mediated gene transcription. The specific downstream consequences of this indirect interaction on PPAR transactivation require further detailed investigation.
Retinoid X Receptor (RXR) Transactivation Effects
This compound exhibits high specificity for RARs and does not bind to Retinoid X Receptors (RXRs). medchemexpress.com However, its potent antagonism of RARs has significant implications for RXR-mediated transactivation. RARs form heterodimers with RXRs to regulate gene expression. By locking RARs in a repressive conformation through the stabilization of corepressor binding, this compound prevents the activation of RAR-RXR heterodimers by RXR ligands. This effectively inhibits the transactivation of genes that are regulated by these heterodimers, even in the presence of RXR agonists.
Activator Protein 1 (AP-1) Transactivation Inhibition
Retinoid signaling is known to antagonize the activity of the Activator Protein 1 (AP-1) transcription factor, a key regulator of cell proliferation and transformation. While specific studies detailing the direct inhibition of AP-1 transactivation by this compound are limited, its role as a potent RAR antagonist suggests it would modulate AP-1 activity. The antagonism of RAR function by this compound can interfere with the RAR-mediated transrepression of AP-1 activity. The ultimate effect of this compound on AP-1 transactivation is likely to be cell-type and context-specific, depending on the balance of RAR-mediated and other signaling pathways that converge on AP-1.
Transient Receptor Potential Vanilloid 1 (TRPV1) Activation and Calcium Influx
While primarily characterized as a potent pan-retinoic acid receptor (RAR) antagonist, this compound exhibits a significant off-target activity as a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov TRPV1, a non-selective cation channel, is a key player in detecting and transducing noxious stimuli, including high temperatures and certain chemical compounds, leading to the sensation of pain. embopress.orgnih.gov The activation of TRPV1 channels typically results in an influx of cations, most notably calcium (Ca2+), which acts as a critical second messenger in a variety of cellular processes, including the initiation of pain signals. nih.govmdpi.com
Research has demonstrated that this compound, along with other RAR antagonists like LE540, directly activates TRPV1 channels. nih.gov This activation of nociceptors (pain-sensing neurons) by this compound leads to observable physiological responses, such as thermal hypersensitivity, which is a heightened sensitivity to painful heat stimuli. nih.gov The effect of this compound on thermal pain behavior is dependent on the presence and function of TRPV1, as the thermal hyperalgesia induced by the compound is abolished when TRPV1 function is genetically or pharmacologically inhibited. nih.gov
The precise molecular mechanism by which this compound activates TRPV1 is thought to be related to its structural similarities to other known retinoid activators of the channel. nih.gov Although this compound is an antagonist at RARs, its chemical structure may allow it to interact with and activate the ligand-binding domain of the TRPV1 channel. nih.gov This dual pharmacology means that the application of this compound can simultaneously inhibit RAR signaling and activate TRPV1-mediated pathways. nih.gov
Direct measurement of intracellular calcium influx specifically induced by this compound has been technically challenging. Studies attempting to use Fura-2, a common fluorescent dye for measuring intracellular calcium, have encountered issues due to a presumed direct interaction between this compound and the dye, leading to large, uninterpretable artifacts. nih.gov Despite this, the downstream physiological effects, such as the induction of thermal hyperalgesia, serve as strong indirect evidence of TRPV1-mediated cation influx, including calcium.
The activation of TRPV1 channels is a well-established mechanism for increasing intracellular calcium levels. frontiersin.orgresearchgate.netnih.gov The channel pore is permeable to cations, and upon opening, allows for the influx of both sodium (Na+) and calcium (Ca2+) into the cell. nih.gov This influx of positive ions depolarizes the neuron, leading to the generation of action potentials that are transmitted to the central nervous system and perceived as pain. The increase in intracellular calcium also triggers various downstream signaling cascades within the neuron. mdpi.com
Table 1: Pharmacological Profile of this compound
| Receptor Target | Action | Reported Effect |
| Retinoic Acid Receptor α (RARα) | Antagonist | High affinity binding (Kd = 2 nM) frontiersin.orgnih.gov |
| Retinoic Acid Receptor β (RARβ) | Antagonist | High affinity binding (Kd = 2 nM) frontiersin.orgnih.gov |
| Retinoic Acid Receptor γ (RARγ) | Antagonist | High affinity binding (Kd = 3 nM) frontiersin.orgnih.gov |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Agonist | Potent activation leading to thermal hypersensitivity nih.gov |
Table 2: Summary of Research Findings on this compound and TRPV1
| Experimental Model | Finding | Implication | Reference |
| In vivo (paw injection in mice) | This compound induces sustained thermal hyperalgesia. | Activation of nociceptive pathways. | nih.gov |
| In vivo (TRPV1 knockout/pharmacological inhibition) | Abolition of this compound-induced thermal hyperalgesia. | The effect is mediated through TRPV1 channels. | nih.gov |
| In vitro (Fura-2 loaded DRG neurons) | Large artifacts observed upon this compound application. | Direct measurement of calcium influx with this method is problematic. | nih.gov |
Table 3: Compound Names Mentioned
Regulation of Gene Expression by Agn 193109
Modulation of Retinoid-Sensitive Gene Expression
The influence of AGN 193109 on gene expression is characterized by its ability to differentially regulate various genes, often in a cell type-specific manner, and to engage in mutual antagonism with retinoid agonists.
Myeloid-Related Protein 8 (MRP-8), also known as S100A8, is a differentiation marker whose expression is paradoxically inhibited by both this compound and retinoid agonists in certain cell types tocris.combio-techne.comguidetopharmacology.org.
The regulatory activity of this compound on MRP-8 expression is highly dependent on the specific cell type tocris.combio-techne.comguidetopharmacology.orgnih.govnih.gov. In normal human keratinocytes (NHKs), this compound acts to inhibit MRP-8 expression tocris.combindingdb.org. Conversely, in differentiating ECE16-1 cervical cells, while the RAR agonist TTNPB suppresses MRP-8 mRNA levels, this compound demonstrates an inductive effect, increasing MRP-8 mRNA levels tocris.combio-techne.comguidetopharmacology.orgnih.govnih.govregulations.gov. This induction in ECE16-1 cells has been observed to be as high as 6-fold tocris.com.
Table 1: Cell Type-Specific Effects of this compound on MRP-8 mRNA Levels
| Cell Type | Compound | Effect on MRP-8 mRNA Levels | Fold Change (if applicable) | Citation |
| Normal Human Keratinocytes (NHKs) | This compound | Inhibition | N/A | tocris.combindingdb.org |
| Differentiating ECE16-1 Cervical Cells | TTNPB | Inhibition | N/A | tocris.combio-techne.comguidetopharmacology.orgnih.govnih.govregulations.gov |
| Differentiating ECE16-1 Cervical Cells | This compound | Induction | Up to 6-fold | tocris.combio-techne.comguidetopharmacology.orgnih.govnih.govregulations.gov |
A notable characteristic of this compound's interaction with retinoid signaling is its mutual antagonism with retinoid agonists, such as TTNPB, in regulating MRP-8 expression at both mRNA and protein levels tocris.combio-techne.comguidetopharmacology.orgnih.govbindingdb.orgregulations.gov. This antagonistic effect is most pronounced when this compound and TTNPB are present at a ratio of approximately 10:1 tocris.combio-techne.comguidetopharmacology.orgnih.gov. However, if either compound is present in significant excess, this mutual antagonism is absent tocris.combio-techne.comguidetopharmacology.orgnih.gov. Research suggests that this interaction reflects a competitive antagonism at a single receptor, specifically RARγ, rather than non-competitive interactions at distinct receptors tocris.com. It has also been observed that the potent RARα-specific agonist, AGN 193836, does not influence MRP-8 regulation bio-techne.comguidetopharmacology.orgnih.govnih.govwikipedia.org.
Table 2: Mutual Antagonism of this compound and TTNPB on MRP-8 Inhibition in NHKs
| Compound(s) | Effect on MRP-8 Expression | Optimal Ratio (this compound:TTNPB) | Mechanism | Citation |
| This compound alone | Inhibition | N/A | N/A | tocris.combio-techne.comguidetopharmacology.org |
| TTNPB alone | Inhibition | N/A | N/A | tocris.combio-techne.comguidetopharmacology.org |
| This compound + TTNPB | Mutual Antagonism | ~10:1 | Competitive antagonism at RARγ | tocris.combio-techne.comguidetopharmacology.orgnih.govregulations.gov |
| AGN 193836 | No Effect | N/A | N/A | bio-techne.comguidetopharmacology.orgnih.govnih.govwikipedia.org |
This compound influences the expression profiles of various cytokeratin genes, which are crucial markers of epithelial differentiation. In ECE16-1 cells, co-administration of this compound with TTNPB leads to a decrease in the expression of cytokeratin K5-8, 13, 14, 16, 17, and 19 genes wikipedia.orguni-goettingen.deuni-freiburg.de. However, when used alone, this compound does not exert this effect wikipedia.orguni-freiburg.de. Retinoid agonists, such as all-trans retinoic acid (ATRA), typically reduce levels of cytokeratins K5, K6, K14, K16, and K17, while increasing K7, K8, and K19 levels in ECE16-1 cells; co-treatment with this compound prevents these responses guidetopharmacology.org.
In human limbal epithelial cells (LECs), treatment with this compound has been shown to upregulate KRT3 mRNA expression and downregulate KRT12 and KRT19 mRNA expression ctdbase.orgnih.gov. Furthermore, as a pan-RAR antagonist, this compound significantly inhibits the induction of KRT4/KRT13 expression caused by RARα agonists, although its effect on the downregulation of KRT2 is less pronounced wikipedia.orgmedlineplus.gov.
Stromelysin-1, also known as Matrix Metalloproteinase-3 (MMP-3), is another gene whose expression is affected by this compound. Studies have demonstrated that this compound suppresses the expression of stromelysin-1 tocris.combio-techne.comguidetopharmacology.orgnih.govnih.govuni.lu. In normal human keratinocytes (NHKs), stromelysin-1, which is known to be negatively regulated by retinoid agonists, is inhibited by both TTNPB and this compound tocris.com.
While this compound exerts specific effects on certain genes, it does not universally downregulate all differentiation markers. Notably, the expression of transglutaminase 1 (TGM1) and keratin (B1170402) 6 (KRT6) is not suppressed by this compound in normal human keratinocytes (NHKs) tocris.combio-techne.comguidetopharmacology.orgnih.gov. In the case of KRT6 mRNA levels, this compound functions strictly as an antagonist, blocking the effects of retinoid agonists like TTNPB tocris.com. These findings indicate that this compound is not a broad inhibitor of differentiation in cultured NHKs but rather exhibits autonomous effects on a select subset of genes within this cell type tocris.com.
Cellular Processes Modulation by Agn 193109
Effects on Cell Differentiation
AGN 193109 has been extensively studied for its impact on cell differentiation, often by counteracting the effects of endogenous or exogenous retinoids.
Research findings indicate that after five days of differentiation in the presence of this compound, there was a notable increase in specific cell populations:
T+ cells increased from 12.2% to 18.8%. fishersci.atlipidmaps.org
Tbx6+ cells increased from 5.8% to 12.7%. fishersci.atlipidmaps.org
T+/Tbx6+ cells, representing a more committed paraxial mesoderm population, increased from 2.4% to 14.1%. fishersci.atlipidmaps.org
This effect was further substantiated by the increased expression of key paraxial mesoderm gene markers, including Tbx6, Msgn1, Meox1, and Hoxb1, demonstrating a synergistic effect when this compound was combined with Wnt3a/CHIR99021. fishersci.atlipidmaps.org Furthermore, this compound treatment at both the epiblast and mesoderm differentiation steps specifically promoted paraxial mesoderm formation over other mesoderm and endoderm lineage types. Continuous treatment during these differentiation steps led to a high yield, with approximately 90% of the cells becoming Tbx6+ cells. fishersci.atlipidmaps.org
Table 1: Effect of this compound on Mouse Embryonic Stem Cell Differentiation to Paraxial Mesoderm
| Cell Population | Percentage without this compound (%) | Percentage with this compound (%) |
| T+ cells | 12.2 | 18.8 |
| Tbx6+ cells | 5.8 | 12.7 |
| T+/Tbx6+ cells | 2.4 | 14.1 |
| Tbx6+ cells (continuous treatment) | - | ~90 |
This compound has been observed to suppress primary human cardiovascular smooth muscle cell calcification. wikipedia.orgfishersci.cawikidata.org While retinoic acid (RA) stimulation typically suppresses calcification in human cardiovascular cells, treatment with the RAR inhibitor this compound, or RARα siRNA, resulted in an increase in calcification. wikipedia.orgfishersci.camitoproteome.org This indicates that this compound counteracts the calcification-inhibiting effects of RA. Specifically, this compound dose-dependently increased smooth muscle cell (SMC) mineralization. wikipedia.orgfishersci.ca
This compound acts as an efficient antagonist of retinoid action in human cervical epithelial cells, particularly in ECE16-1 cells. wikipedia.orgfishersci.dkguidetopharmacology.orglipidmaps.orgnih.gov Retinoids typically induce specific changes in these cells, such as reducing cytokeratin K5, K6, K14, K16, and K17 levels, while increasing K7, K8, and K19 levels. They also lead to an increase in retinoic acid receptor-beta (RARβ) mRNA, suppress cell proliferation, and alter cell morphology. guidetopharmacology.org Co-treatment with this compound effectively prevents these retinoid-induced responses. guidetopharmacology.org
Detailed research indicates that half-maximal antagonism is achieved at a molar ratio of 1:1 (this compound:retinoid agonist), with maximal antagonism observed at a 10:1 ratio. guidetopharmacology.org When administered alone, this compound does not exhibit any agonist activity. guidetopharmacology.org Furthermore, this compound (at 100 nM) inhibits the morphological changes induced by the retinoic acid receptor agonist TTNPB in ECE16-1 cells. wikipedia.orgfishersci.dk It also partially reverses retinoid-dependent growth suppression at 10 nM and completely at 100 nM. wikipedia.org The compound eliminates the TTNPB-induced decrease in cytokeratin levels (K5, K6, K14, K16, K17) and the increase in K7, K8, and K19 levels. wikipedia.orgfishersci.dk Notably, while this compound effectively antagonizes retinoid action, it does not interfere with vitamin D3-dependent responses in ECE16-1 cells, suggesting distinct signaling pathways. lipidmaps.orgnih.gov
This compound demonstrates a capacity to prevent and reverse morphological changes induced by retinoids. In an in vitro cell differentiation bioassay, this compound completely reversed the inhibitory action of AGN 190121, a potent RAR agonist. uni.lunih.gov It also reverses changes in cell morphology induced by the RAR agonist TTNPB in human endometrial ectocervical epithelial cells (ECE16-1). fishersci.dk Beyond specific agonists, this compound can reverse the growth suppressive effects of all-trans retinoic acid (ATRA), 13-cis retinoic acid, and 9-cis retinoic acid when used at a 10-fold molar excess. fishersci.dk The ability of this compound to inhibit TTNPB-dependent morphological changes in ECE16-1 cells further highlights its role in counteracting retinoid-induced alterations. wikipedia.org
Studies in pregnant mice have shown that administration of this compound late in gestation (on 14 days post coitum, dpc) leads to a delay in the differentiation and maturation of fetal skin and hair follicles. uni.lunih.gov This observation suggests that endogenous retinoic acid signaling is essential for the normal developmental progression of these integumentary structures, and its inhibition by this compound disrupts this crucial process.
This compound, as a pan-RAR antagonist, has been shown to prevent neural differentiation in various experimental contexts. In mouse embryonic stem cells (ESCs) cultured in a B27 supplemented medium, the differentiation into neural precursor cells (expressing Sox1) was dependent on endogenously produced all-trans retinoic acid (ATRA). Blocking the activity of RARs with this compound effectively prevented this neural differentiation. wikipedia.org
Pharmacological inhibition of RA receptors (RARs) with this compound resulted in a complete prevention of Scarlet expression and a decrease in the fraction of Sox1GFP+ cells, which are neural progenitors. fishersci.ca The reduction in neural progenitors was more pronounced when RAR inhibition was initiated at earlier differentiation time points. fishersci.ca In human pre-neural spinal cord progenitors, RA inhibition using this compound prevents the upregulation of RA-responsive neural determinant genes such as PAX6, thereby blocking neuronal differentiation. guidetopharmacology.org In NE-4C neural stem cells, daily application of 100 nM this compound prevented neuronal differentiation induced by RA or its precursors. fishersci.be However, interestingly, in radial glia-like progenitors (RGl cells), this compound was unable to prevent neuronal differentiation, indicating potential differences in retinoid responsiveness or differentiation mechanisms among distinct neural stem cell populations. fishersci.be In a contrasting effect, this compound abrogates the reconstituting ability of hematopoietic stem cells, likely by promoting the differentiation of primitive stem cells. uni.lu
Influence on Myogenic Differentiation
This compound has been observed to influence myogenic differentiation. In studies involving murine C2C12 myoblasts and skeletal muscle satellite cells, this compound inhibited differentiation in wildtype cell lines. This finding supports the critical role of the retinoic acid (RA)-dependent pathway in myogenic differentiation. nih.govresearchgate.net Specifically, the compound inhibited the increase of Lgr6 mRNA expression, an all-trans retinoic acid (ATRA)-responsive gene in C2C12 myotubes that contributes to myogenic differentiation. nih.gov
Conversely, this compound has also been shown to promote the differentiation of mouse embryonic stem cells into paraxial mesoderm. tocris.comrndsystems.combio-techne.com Paraxial mesoderm is an embryonic tissue that gives rise to skeletal muscle, indicating an influence on early stages of muscle lineage development.
Role of ROR1 in this compound-Mediated Differentiation
Based on the available research findings, a direct and explicit role of ROR1 in this compound-mediated differentiation is not detailed. The provided search results primarily focus on this compound's interaction with retinoic acid receptors and its effects on various cell types, without specific mention of ROR1's involvement in its differentiation mechanisms.
Effects on Cell Proliferation
This compound significantly impacts cell proliferation, primarily through its antagonistic actions on retinoid receptors.
As an efficient antagonist of retinoid action, this compound can reverse retinoid-dependent growth suppression. Co-treatment with this compound prevents the suppression of proliferation induced by natural or synthetic retinoids in various cell types. nih.gov For instance, in human ectocervical epithelial (ECE16-1) cells, this compound half-reverses retinoid-dependent growth suppression at a concentration of 10 nM and completely reverses it at 100 nM. medchemexpress.commedchemexpress.comncats.io It also reverses TTNPB (a retinoic acid receptor agonist)-dependent suppression of ECE16-1 cell proliferation and epidermal growth factor (EGF) binding. researchgate.net Furthermore, this compound reverses TTNPB-induced morphological changes and proliferation suppression induced by all-trans retinoic acid (tRA), 9-cis RA, and 13-cis RA in ECE16-1 cells. medchemexpress.com Beyond epithelial cells, this compound has been shown to reverse RA-mediated inhibition of longitudinal bone growth. oup.comoup.com
The effectiveness of this compound in antagonizing retinoid action is concentration-dependent, with half-maximal antagonism typically observed at a 1:1 molar ratio of this compound to retinoid agonist, and maximal antagonism at a 10:1 ratio. nih.gov
Table 1: Reversal of Retinoid-Dependent Growth Suppression by this compound
| Cell Line/Tissue | Retinoid Agonist | Effect of Agonist (Suppression) | This compound Concentration/Ratio for Reversal | Observed Reversal Effect | Source |
| ECE16-1 cells | Various retinoids | Proliferation suppression | 1:1 (half-maximal), 10:1 (maximal) molar ratio | Prevents retinoid-induced responses | nih.gov |
| ECE16-1 cells | Retinoids | Growth suppression | 10 nM (half-reversal), 100 nM (complete reversal) | Reverses growth suppression | medchemexpress.commedchemexpress.comncats.io |
| ECE16-1 cells | TTNPB | Cell proliferation suppression, EGF binding inhibition | Increasing concentrations (dose-dependent) | Reverses suppression and restores EGF binding | researchgate.net |
| ECE16-1 cells | tRA, 9-cis RA, 13-cis RA, TTNPB | Proliferation suppression, morphology changes | Not specified (reverses) | Reverses proliferation suppression and morphology changes | medchemexpress.com |
| Fetal rat metatarsals | Retinoic Acid | Inhibition of longitudinal bone growth | 100-fold molar excess (e.g., 10,000 nM for 100 nM RA) | Reverses inhibition, can promote growth beyond control | oup.comoup.com |
This compound acts as a pan-antagonist of retinoic acid receptors, effectively counteracting the anti-proliferative effects of various retinoic acid isomers. In SZ95 sebocytes, this compound antagonized the anti-proliferative activity of 13-cis retinoic acid, all-trans retinoic acid, and 9-cis retinoic acid in a concentration-dependent manner. Complete abolishment of the anti-proliferative activity was observed at molar ratios of 1:10 (13-cis retinoic acid:this compound) and 1:1 (all-trans retinoic acid:this compound). nih.gov This antagonism highlights its ability to interfere with the growth-inhibitory signals mediated by retinoic acids.
In pancreatic cancer cell proliferation studies, this compound demonstrates specificity related to retinoid receptor pathways. For instance, in MIAPaCa-2 pancreatic cancer cells, the suppression of cell proliferation, which is associated with reduced cyclin E and cyclin-dependent kinase 6 (cdk6) levels, is reversed by the RXR antagonist AGN195393 but not by the RAR antagonist this compound. nih.govnih.govoup.com This indicates that in these particular pancreatic cancer cells, the retinoid-induced growth inhibition is predominantly RXR-dependent, and this compound, as an RAR antagonist, does not counteract this effect. This finding suggests that RXR-selective retinoids, such as AGN194204, are often more effective inhibitors of pancreatic cancer cell proliferation than RAR-selective retinoids. nih.govoup.com
Table 2: Receptor Specificity in Pancreatic Cancer Cell Proliferation
| Cell Line | Effect on Proliferation (Retinoid Agonist) | Reversal by RXR Antagonist (AGN195393) | Reversal by RAR Antagonist (this compound) | Key Implication | Source |
| MIAPaCa-2 | Growth inhibition (e.g., by AGN194204, an RXR-selective retinoid) associated with reduced cyclin E and cdk6 | Yes | No | RXR-dependent growth inhibition | nih.govnih.govoup.com |
This compound acts as an RAR-specific antagonist that can block the growth-inhibitory effects of RAR-selective retinoids in Head and Neck Squamous Cell Carcinoma (HNSCC) cells. For example, in UMSCC22B cells, this compound was shown to suppress the growth-inhibitory effects induced by RAR-selective retinoids. aacrjournals.org Similarly, the growth-inhibitory effect of 2CPR, a synthetic retinamide, on HNSCC cell growth could be suppressed by co-treatment with the specific RAR pan antagonist this compound, indicating the involvement of RAR-mediated signaling in 2CPR's action. aacrjournals.org When administered alone, this compound typically caused less than 10% growth inhibition in HNSCC cells, suggesting its primary role is antagonistic rather than directly inhibitory on growth in this context. aacrjournals.org
Modulation of Apoptosis and Cell Cycle Progression
This compound plays a crucial role in elucidating the mechanisms of action of various retinoids by acting as a pan-RAR antagonist. Its influence on cellular processes, particularly apoptosis and cell cycle progression, has been investigated across different cell types, revealing both RAR-dependent and RAR-independent pathways.
Detailed Research Findings:
Apoptosis Modulation:
In studies involving human head and neck cancer (SqCC/Y1) and lung cancer (H292) cell lines, this compound was observed to suppress the growth inhibitory and apoptotic effects induced by N-(2-carboxyphenyl)retinamide (2CPR). This finding suggests that the pro-apoptotic activity of 2CPR is mediated through retinoic acid receptors aacrjournals.org.
Conversely, this compound did not inhibit apoptosis induced by N-(4-hydroxyphenyl)retinamide (4HPR) in SqCC/Y1 cells, indicating that 4HPR-induced apoptosis operates via a distinct, RAR-independent mechanism aacrjournals.org.
Similarly, the synthetic retinoid CD437, known for its potent induction of apoptosis in various cancer cell lines, was found to exert its pro-apoptotic effects independently of RARs. Treatment with this compound failed to suppress CD437-induced apoptosis in UMSCC22B human head and neck squamous cell carcinoma cells and H460 human lung cancer cells, further confirming an RAR-independent pathway for CD437's apoptotic induction nih.govaacrjournals.org.
Furthermore, 13-cis retinoic acid (isotretinoin) induces apoptosis in human SEB-1 sebocytes through a mechanism that is not inhibited by this compound, signifying a RAR-independent pathway for this effect researchgate.netcore.ac.uknih.gov.
Cell Cycle Progression:
this compound has been utilized to differentiate between RAR-mediated and RAR-independent effects on cell cycle progression. For instance, in colon cancer cell lines (HCT-15, HCT-116, SW620, WiDR), retinol (B82714) was shown to inhibit cell growth by inducing G0-G1 cell cycle arrest. The inability of this compound to block this retinol-induced growth inhibition confirmed that retinol's effect on cell cycle progression is independent of retinoic acid receptors aacrjournals.orgresearchgate.net.
In pancreatic cancer cells (MIA PaCa-2), this compound did not reverse the suppression of cyclin E and cyclin-dependent kinase 6 (cdk6) levels or the increase in p27 levels induced by the RXR-selective retinoid AGN194204. This demonstrates that AGN194204's influence on cell cycle regulatory proteins is mediated via RXRs, not RARs, and that this compound acts specifically as an RAR antagonist nih.govoup.com.
Table 1: Summary of this compound's Modulation of Apoptosis and Cell Cycle Progression
| Cellular Process | Cell Line / Model | Effect of this compound | RAR-Dependency of Observed Effect | Citation |
| Apoptosis | SqCC/Y1, H292 (cancer cells) | Suppresses 2CPR-induced apoptosis | RAR-dependent (2CPR's effect) | aacrjournals.org |
| Apoptosis | SqCC/Y1 (cancer cells) | No suppression of 4HPR-induced apoptosis | RAR-independent (4HPR's effect) | aacrjournals.org |
| Apoptosis | UMSCC22B, H460 (cancer cells) | No suppression of CD437-induced apoptosis | RAR-independent (CD437's effect) | nih.govaacrjournals.org |
| Apoptosis | SEB-1 sebocytes | No inhibition of 13-cis RA-induced apoptosis | RAR-independent (13-cis RA's effect) | researchgate.netcore.ac.uknih.gov |
| Cell Cycle Progression | HCT-15, HCT-116, SW620, WiDR (colon cancer cells) | No block of retinol-induced G0-G1 arrest | RAR-independent (retinol's effect) | aacrjournals.orgresearchgate.net |
| Cell Cycle Regulatory Proteins | MIA PaCa-2 (pancreatic cancer cells) | No reversal of AGN194204-dependent changes (cyclin E, cdk6, p27) | RXR-mediated (AGN194204's effect) | nih.govoup.com |
| Stemness/Leukemogenesis | AML mouse models, primary human AML samples | Inhibits AML cell stemness and leukemogenesis | Implies RAR involvement in these pathways | mdpi.com |
In Vivo Biological Activity and Models of Agn 193109
Models of Retinoid Toxicity and Intoxication
AGN 193109 has shown significant efficacy in preventing and ameliorating various forms of retinoid-induced toxicity, highlighting its potential as an antidote in cases of retinoid intoxication.
Studies in female hairless mice demonstrated that this compound can effectively prevent and reduce retinoid-induced cutaneous and mucosal toxicity guidetopharmacology.orgwikipedia.orguni.lu. When mice were treated topically with the synthetic RAR agonist (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propen-1-yl]benzoic acid (TTNPB), symptoms such as skin flaking and skin abrasions were observed guidetopharmacology.orgwikipedia.orguni.lu. Co-treatment with this compound blocked these effects in a dose-dependent manner guidetopharmacology.orgwikipedia.orguni.lu. Similarly, this compound decreased topical irritation induced by the natural RAR agonist, all-trans-retinoic acid (ATRA) guidetopharmacology.orgwikipedia.orguni.lu. Furthermore, when TTNPB was administered orally, causing cutaneous irritation, topical application of this compound significantly inhibited these effects guidetopharmacology.orgwikipedia.orguni.lu.
Table 1: Prevention of Retinoid-Induced Cutaneous and Mucosal Toxicity by this compound in Mice
| Retinoid Agonist Used | Route of Agonist Administration | Observed Cutaneous/Mucosal Toxicity | Effect of this compound Co-treatment |
| TTNPB | Topical | Skin flaking, skin abrasions | Blocked in a dose-dependent fashion guidetopharmacology.orgwikipedia.orguni.lu |
| ATRA | Topical | Topical irritation | Decreased guidetopharmacology.orgwikipedia.orguni.lu |
| TTNPB | Oral | Cutaneous irritation | Inhibited by topical this compound guidetopharmacology.orgwikipedia.orguni.lu |
Beyond local effects, this compound has been shown to mitigate systemic retinoid toxicities, including weight loss and splenomegaly guidetopharmacology.orgwikipedia.orguni.lu. In the hairless mouse model, TTNPB treatment led to significant weight loss and splenomegaly guidetopharmacology.orgwikipedia.orguni.lu. Co-treatment with this compound effectively suppressed the TTNPB-induced increase in spleen weight and inhibited weight loss guidetopharmacology.orgwikipedia.orguni.lu. In a different model, hypertriglyceridemia induced by the RAR agonist AGN 190121 in Fischer rats was significantly inhibited by co-treatment with this compound, providing strong evidence that retinoid-induced hypertriglyceridemia is mediated, at least in part, by RARs.
Table 2: Mitigation of Systemic Retinoid Toxicity by this compound in Mice and Rats
| Retinoid Agonist Used | Species/Model | Observed Systemic Toxicity | Effect of this compound Co-treatment |
| TTNPB | Hairless mice | Weight loss, splenomegaly | Inhibited weight loss, suppressed spleen weight increase guidetopharmacology.orgwikipedia.orguni.lu |
| AGN 190121 | Fischer rats | Hypertriglyceridemia | Significantly inhibited |
This compound has demonstrated an antidote function against pre-existing retinoid intoxication guidetopharmacology.orguni-goettingen.de. In experiments where mice were pretreated with TTNPB, resulting in precipitous weight loss and 60% mortality, subsequent treatment with this compound significantly accelerated the recovery of body weight and prevented death guidetopharmacology.org. These findings highlight this compound's capacity to act as a potent RAR antagonist in vivo and a potential therapeutic agent for retinoid intoxication guidetopharmacology.orguni-goettingen.de.
Developmental Biology Applications
This compound serves as a valuable tool in developmental biology to investigate the critical roles of vitamin A and retinoic acid signaling during embryogenesis.
A single oral administration of this compound to pregnant mice on gestational day (dpc) 8 produced severe craniofacial anomalies and eye malformations in nearly all exposed fetuses. The observed craniofacial defects included median cleft face or frontonasal dysplasia. Ocular abnormalities were extensive, encompassing severe defects in anterior segments such as focal corneal thickening and eversion, absence of corneal endothelium and anterior chamber, and differentiation defects of the lens. Defects in the posterior segment included persistent hyperplastic primary vitreous and retinal eversions. Mechanistically, treatment with this compound significantly reduced the percentage of AP-2-positive cells in ocular tissues and significantly increased the number of apoptotic cells, suggesting that both inhibition of AP-2 expression and enhanced cell death contribute to the observed ocular defects. These findings indicate that blocking RAR function can lead to ocular abnormalities that phenocopy aspects of vitamin A-deficiency syndrome.
This compound provides a novel strategy to directly probe the stages and sites in the embryo where endogenous retinoic acid is essential for normal development. For instance, while administration on 8 dpc induced severe craniofacial and ocular defects, treatment on 11 dpc, a period when RARs are expressed in the limb bud primordium, did not induce limb anomalies, even at high doses. This suggests a stage-specific requirement for retinoid signaling in limb development that is not sensitive to RAR antagonism at this later stage. Conversely, when administered late in gestation, on 14 dpc, this compound was found to delay the differentiation and maturation of fetal skin and hair follicles. This differential response at various developmental time points underscores the utility of this compound in clarifying the true functions of retinoic acid and its cognate receptors in embryogenesis. Beyond mammalian models, this compound has been employed in Xenopus embryos to demonstrate that RAR-mediated repression strongly influences the ability of ectopic cerberus to induce head structures, indicating that RAR repression is required for head formation. It has also been used to study inner ear organoid-genesis, where inhibition of RA receptors with this compound significantly inhibited organoid production, replicating the exquisite sensitivity of early inner ear development to spatiotemporal perturbations in RA levels.
Table 3: Developmental Effects of this compound in Various Models
| Model System | Developmental Stage (dpc/context) | Observed Malformations/Effects | Implication for Retinoid Signaling |
| Pregnant mice | 8 dpc | Severe craniofacial anomalies (median cleft face, frontonasal dysplasia), eye malformations (corneal thickening, absence of anterior chamber, lens defects, retinal eversions); reduced AP-2, increased apoptosis | Essential role of RAR-mediated signaling in early craniofacial and ocular development; blocking RAR function phenocopies vitamin A deficiency |
| Pregnant mice | 11 dpc | No limb anomalies, despite RAR expression in limb buds | Stage-specific requirement for retinoid signaling in limb development, not sensitive to RAR antagonism at this stage |
| Pregnant mice | 14 dpc | Delayed differentiation and maturation of fetal skin and hair follicles | Role of RAR-mediated signaling in late-stage skin and hair follicle development |
| Xenopus embryos | Early embryonic stages | Enhanced ectopic head induction | RAR-mediated repression is required for head formation |
| Inner ear organoids | Early organoid development | Significant inhibition of organoid production | Exquisite sensitivity of early inner ear development to spatiotemporal RA levels |
Interaction with Viral Pathogenesis
Retinoids, a class of compounds including natural and synthetic derivatives of vitamin A, are known to influence various cellular processes, including differentiation, proliferation, and apoptosis. Their interaction with viral pathogenesis has been a subject of research, particularly concerning their effects on viral replication and disease progression. Retinoic acid receptors (RARs) play a crucial role in mediating the biological actions of retinoids. lipidmaps.orgmitoproteome.org
This compound is a synthetic retinoid analog characterized as a highly potent and specific pan-retinoic acid receptor (RAR) antagonist. It exhibits high affinity for all three RAR subtypes: RARα, RARβ, and RARγ. Specifically, its dissociation constants (Kd) are 2 nM for RARα, 2 nM for RARβ, and 3 nM for RARγ. fishersci.atidrblab.net Notably, this compound does not show significant affinity for retinoic X receptors (RXRs), ensuring its specificity for RARs. fishersci.atidrblab.net
Modulation of Murine Cytomegalovirus (MCMV) Infection and Growth
Research has demonstrated that retinoids can significantly alter the course of Murine Cytomegalovirus (MCMV) infection both in vitro and in vivo. A key viral control element, the major immediate-early enhancer of MCMV, can be activated by retinoic acid (RA) through multiple RA-responsive elements (DR2). These elements bind retinoid X receptor-retinoic acid receptor (RXR-RAR) heterodimers, leading to transcriptional activation. Consequently, viral growth is markedly increased upon RA treatment of infected tissue culture cells. lipidmaps.orgmitoproteome.org
This compound's role as an RAR antagonist has been investigated in this context. In cell culture experiments, this compound effectively antagonized the stimulatory effect of retinoids like 9-cis-retinoic acid (9-cis-RA) and all-trans-retinoic acid (ATRA) on MCMV growth. This antagonism was observed to be dose-responsive, with maximal inhibition achieved at equimolar concentrations relative to the retinoid agonist. lipidmaps.org This suggests that ligand activation of RARs is a prerequisite for mediating the transcriptional activation of the MCMV enhancer by retinoids and for the subsequent enhancement of viral growth. lipidmaps.org
However, it is important to note that in the absence of exogenously added ATRA or 9-cis-RA, this compound alone did not cause a significant inhibition of MCMV growth in cell culture. This indicates that this compound functions as a neutral antagonist under these specific in vitro conditions, primarily counteracting the pro-viral effects of retinoid agonists rather than possessing direct antiviral activity against MCMV in the absence of retinoid stimulation. lipidmaps.org
Table 1: this compound Binding Affinities and Inhibitory Concentrations for Retinoic Acid Receptors
| Receptor Subtype | Dissociation Constant (Kd) [nM] | 50% Inhibitory Concentration (IC50) [nM] |
| RARα | 2 fishersci.atidrblab.net | 9 (±1) lipidmaps.org |
| RARβ | 2 fishersci.atidrblab.net | 7 (±3) lipidmaps.org |
| RARγ | 3 fishersci.atidrblab.net | 5 (±1) lipidmaps.org |
In in vivo studies involving immunocompetent mice infected with MCMV, oral administration of retinoids like ATRA was found to selectively exacerbate the acute infection. However, co-treatment with this compound demonstrated a protective effect, mitigating the adverse outcomes associated with RA administration on MCMV infection. lipidmaps.orgmitoproteome.org When this compound was administered to MCMV-infected mice without exogenous ATRA, the determined median lethal dose (LD50) did not significantly increase compared to control infected mice, further supporting its role as an antagonist rather than a direct antiviral agent. lipidmaps.org
Table 2: Effect of Retinoids and this compound on MCMV Infection in Mice (LD50)
| Treatment Group | Calculated LD50 (PFU) |
| Control (untreated infected mice) | 2.34 × 105 lipidmaps.org |
| ATRA-treated mice | 6.27 × 104 lipidmaps.org |
| This compound alone (no exogenous ATRA) | No significant increase compared to control lipidmaps.org |
These findings collectively highlight that ligand activation of RARs plays a significant role in modulating MCMV infection in vitro and in vivo, and that this compound, by antagonizing RARs, can counteract the retinoid-mediated exacerbation of MCMV infection. lipidmaps.orgmitoproteome.org
Therapeutic and Preclinical Applications of Agn 193109
Potential in Ocular Diseases (e.g., Retinal Detachment, Proliferative Vitreoretinopathy)
Research indicates that AGN 193109 holds promise in the context of ocular diseases, specifically in managing conditions like retinal detachment and proliferative vitreoretinopathy (PVR). PVR is a significant complication of retinal detachment surgery, characterized by the abnormal proliferation and migration of cells, including retinal pigment epithelial (RPE) cells, leading to the formation of contractile membranes that can cause retinal redetachment.
Studies have demonstrated that this compound can dramatically potentiate the antiproliferative activity of all-trans-retinoic acid (ATRA) on RPE cells. In primary RPE cell cultures, co-treatment with this compound was shown to enhance the antiproliferative effect of ATRA by approximately 100-fold. This potentiation suggests a synergistic effect where this compound increases the sensitivity of RPE cells to the growth-inhibiting effects of retinoid agonists. Furthermore, this compound has been investigated for its ability to increase the therapeutic potential of steroid superfamily receptor agonists in treating PVR. The compound's role in preventing RPE cell proliferation, a key pathological event in PVR, underscores its potential in preventing retinal detachment.
Table 1: Potentiation of Antiproliferative Effects on RPE Cells
| Retinoid Agonist | Effect of this compound Co-treatment | Fold Enhancement | Reference |
| ATRA | Potentiated antiproliferative activity | ~100-fold | |
| 13-cis Retinoic Acid | Potentiated anti-proliferative effect | Not specified, but tested |
Role in Dermatological Conditions
This compound has demonstrated significant utility in managing certain dermatological conditions, primarily through its ability to counteract retinoid-induced adverse effects.
Amelioration of Photoaged Skin Damage
Information specifically detailing the amelioration of photoaged skin damage by this compound was not found in the provided research. Its role as an RAR antagonist suggests a potential for modulating retinoid pathways relevant to skin health, but direct research findings on photoaged skin were not identified.
Management of Retinoid-Induced Skin Irritation and Flaking
This compound acts as a potent RAR antagonist in vivo, making it a potential antidote for retinoid intoxication. google.com Preclinical studies in hairless mice have provided detailed insights into its effectiveness in mitigating retinoid-induced cutaneous side effects.
Topical treatment with this compound was found to block skin flaking, skin abrasions, and splenomegaly caused by the synthetic retinoid receptor agonist TTNPB in a dose-dependent manner. It also effectively decreased topical irritation induced by the natural RAR agonist, all-trans-retinoic acid (ATRA). When administered topically, this compound significantly reduced both weight loss and cutaneous toxicity resulting from oral TTNPB cotreatment. Furthermore, this compound proved effective in treating pre-existing retinoid toxicity, leading to accelerated recovery of body weight and prevention of mortality in TTNPB-intoxicated mice.
Research suggests that while RARγ is a major mediator of retinoid-induced skin irritation, RARα is not significantly involved. This compound, as a pan-RAR antagonist, effectively blocked TTNPB-induced skin irritation, which correlated with RARβ and/or RARγ binding affinity. Unlike RAR-specific retinoids that can induce epidermal hyperplasia and skin flaking, RXR-selective retinoids cause only mild skin flaking at high doses, and this compound inhibited hyperplasia induced by RAR-specific retinoids.
Table 2: Amelioration of Retinoid-Induced Skin Toxicity by this compound in Hairless Mice
| Retinoid Agonist | Toxicity Induced | Effect of this compound Co-treatment | Reference |
| TTNPB | Skin flaking, skin abrasions, splenomegaly | Blocked in a dose-dependent fashion | |
| ATRA | Topical irritation | Decreased | |
| Oral TTNPB | Cutaneous irritation, weight loss | Significantly reduced | |
| Pre-existing TTNPB toxicity | Precipitous weight loss, 60% mortality | Accelerated body weight recovery, prevented death |
Cancer Research Potential
This compound has demonstrated significant potential in cancer research, primarily through its ability to potentiate the anti-proliferative effects of other agents and its evaluation in specific cancer indications.
Potentiation of Anti-Proliferative Effects of Other Agents
This compound has been shown to dramatically potentiate the antiproliferative activity of ATRA on RPE cells, enhancing the effect by approximately 100-fold in primary RPE cell cultures. This potentiation is not limited to retinoids; this compound can also increase the effectiveness of other retinoids and steroid hormones in in vitro transactivation assays. The compound's ability to promote the association of negative coactivator proteins with RARs contributes to its capacity to prevent reporter gene transcription and enhance antiproliferative effects. Beyond retinoids, this compound has been observed to block retinoic acid-mediated induction of Smad proteins, thereby enhancing BMP9-induced osteogenic differentiation of mesenchymal progenitor cells.
Evaluation in Specific Cancer Indications
This compound has been investigated in several cancer types, demonstrating varied and complex interactions with retinoid signaling pathways.
Cervical Carcinoma: this compound has shown the ability to inhibit the proliferation of cultured cervical carcinoma cells, suggesting its potential as a therapeutic agent for patients with metastatic cervical carcinoma. In human cervical epithelial cells (ECE16-1 cells), this compound acts as an efficient antagonist of retinoid action. Co-treatment with this compound prevents retinoid-induced alterations, including changes in cytokeratin levels, retinoic acid receptor-beta (RARβ) mRNA levels, suppression of proliferation, and changes in cell morphology. Half-maximal and maximal antagonism were observed at molar ratios of this compound to retinoid agonist of 1:1 and 10:1, respectively. Notably, when administered alone, this compound did not exhibit agonist activity. In differentiating ECE16-1 cervical cells, this compound was observed to induce MRP-8 mRNA levels, in contrast to TTNPB which inhibits them.
Pancreatic Cancer: Specific research findings detailing the evaluation of this compound in pancreatic cancer indications were not identified in the provided information.
Head and Neck Squamous Cell Carcinoma (HNSCC): In studies involving UMSCC22B human head and neck squamous cell carcinoma cells, this compound, as a pan-RAR antagonist, did not suppress apoptosis induced by CD437, indicating that CD437's apoptotic effect was independent of RARs. However, this compound could block CD437's ability to suppress the mRNA levels of squamous differentiation markers (e.g., Spr1, involucrin, cytokeratin 1), suggesting an RAR-mediated mechanism for this particular effect. Furthermore, this compound was found to block the induction of TIG3 (tazarotene-induced gene 3) by ATRA in HNSCC cell lines. The induction of TIG3 by ATRA was associated with the suppression of anchorage-independent growth in these cells.
Methodological Applications and Research Tools
Use in Identifying Negative Hormone Activity
AGN 193109 is characterized as a retinoid negative hormone, a property that allows for its application in identifying other compounds possessing similar negative hormone activity through transactivation assays. google.com This compound functions by promoting the association of negative coactivator proteins with the retinoic acid receptor (RAR), thereby preventing reporter gene transcription. google.com Research indicates that this compound can effectively potentiate the activities of other retinoids and nuclear receptor agonists in in vitro transactivation assays. google.com Furthermore, it acts as a neutral antagonist and an inverse agonist, capable of inhibiting the basal gene transcriptional activity of unliganded RAR. nih.govaacrjournals.org
Utility in Elucidating Retinoid Biology
As a high-affinity pan-retinoic acid receptor (RAR) antagonist, this compound is an invaluable experimental tool for elucidating complex aspects of retinoid biology. nih.gov It demonstrates specific and highly effective antagonism for all three RAR subtypes—RARα, RARβ, and RARγ—with dissociation constants (Kds) typically ranging from 2 to 3 nM. medchemexpress.comtocris.commedchemexpress.combio-techne.comrndsystems.commedchemexpress.comsigmaaldrich.com Notably, this compound exhibits no significant affinity for retinoic X receptors (RXRs), ensuring its specificity in targeting RAR-mediated pathways. medchemexpress.comtocris.comrndsystems.commedchemexpress.com
Its utility extends to antagonizing the stimulatory effects of agonists like 9-cis-retinoic acid (9-cis-RA) in a dose-responsive manner. nih.gov For instance, this compound has been shown to efficiently inhibit retinoic acid (RA)-induced Murine Cytomegalovirus (MCMV) infection both in vitro and in vivo. nih.gov In developmental biology, it has been observed to rescue RA-induced anterior truncations, reduced eyes, and cement gland phenotypes in Xenopus laevis embryos, highlighting its capacity to deplete retinoid signaling in vivo. researchgate.net Beyond developmental contexts, this compound has been found to suppress calcification in primary human cardiovascular smooth muscle cells tocris.comrndsystems.com and promote the differentiation of mouse embryonic stem cells into paraxial mesoderm. tocris.comrndsystems.com Its inverse agonist activity, where it inhibits the basal gene transcriptional activity of unliganded RAR, further expands its application in studying retinoid signaling pathways. nih.gov The compound also demonstrates cell type-specific modulation of gene expression, such as inhibiting MRP-8 expression in normal human keratinocytes while inducing it in ECE16-1 cervical cells. aacrjournals.org
The binding affinities of this compound for RAR subtypes are summarized below:
| Receptor Subtype | Dissociation Constant (Kd) |
| RARα | 2 nM |
| RARβ | 2 nM |
| RARγ | 3 nM |
Application as a Click Chemistry Reagent
This compound is recognized as a click chemistry reagent due to the presence of an alkyne functional group within its structure. medchemexpress.commedchemexpress.commedchemexpress.combiocompare.combioscience.co.uk This allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing azide (B81097) groups. medchemexpress.commedchemexpress.commedchemexpress.combiocompare.combioscience.co.uk Click chemistry, a concept introduced by Barry Sharpless, encompasses reactions that are modular, efficient, broad in scope, yield high amounts of product, and generate only inoffensive byproducts. sigmaaldrich.com The CuAAC reaction specifically results in the formation of a 1,4-disubstituted five-membered 1,2,3-triazole ring. sigmaaldrich.com This characteristic makes this compound valuable for various bioconjugation and labeling applications in chemical biology research.
Experimental Models and Assays Employing this compound
This compound is extensively employed across a range of experimental models and assays to investigate retinoid-mediated biological processes.
This compound is utilized in numerous in vitro cell culture systems to dissect the molecular and cellular effects of retinoid signaling. Key cell lines and primary cell types include:
CV-1 cells: Used in transfection assays with reporter constructs, such as MTV-4(R5G)-LUC, to determine inhibitory concentrations for RARα, RARβ, and RARγ. nih.gov These cells are also used to study the compound's effect on the 1,25-dihydroxyvitamin D3 dose response. google.com
NIH 3T3 cells: Employed to investigate the antagonism of 9-cis-RA's stimulatory effect on Murine Cytomegalovirus (MCMV) growth. nih.gov
Human TK−143B and Vero cells: Used in standard plaque assays for determining viral titers. nih.gov
ECE16-1 cells (human ectocervical epithelial cells): Applied to inhibit TTNPB-dependent morphological changes and reverse retinoid-dependent growth suppression. medchemexpress.commedchemexpress.com Studies also examine its impact on keratin (B1170402) levels (K5, K6, K7, K8, K14, K16, K17, K19) in these cells. medchemexpress.commedchemexpress.com It is also used to study MRP-8 mRNA levels. aacrjournals.org
NRK-49F normal rat kidney fibroblasts: Used to study the inhibition of all-trans retinoic acid (tRA)-induced fibrogenesis in the presence of TGF-β1. nih.gov
Human RPE cells: Injected into the vitreous cavity of rabbit eyes as part of in vitro models for proliferative vitreoretinopathy (PVR). google.com
MCF7 cells (human breast cancer cells): Utilized to study the ablation of RA-induced transcription. tocris.combio-techne.com
Human Naive Regulatory T Cells: Treated with this compound to investigate its effects on γδ T cell cytotoxicity in nasopharyngeal carcinoma. biocompare.com
Mouse embryonic stem cells: Used to promote differentiation into paraxial mesoderm. tocris.comrndsystems.com
Primary human cardiovascular smooth muscle cells: Employed to study the suppression of calcification. tocris.comrndsystems.com
Normal human keratinocytes (NHKs): Used to investigate the inhibition of MRP-8 expression. aacrjournals.org
Lower sternal chondrocytes: Applied to study the inhibition of BMP-2 and RA effects on type X collagen. researchgate.net
Hepa-1c1c7 cells: Used to examine the elevation of CYP1A1 levels. sigmaaldrich.com
Human colon and colorectal cancer organoids (AKP, AKPS): Employed to study RA signaling perturbations and their impact on enterocyte differentiation. ru.nl
This compound is also crucial in in vivo animal models for understanding retinoid actions within a living system. Notable models include:
BALB/c.ByJ mice: Used to investigate the effects of this compound on Murine Cytomegalovirus (MCMV) infection when coadministered with all-trans retinoic acid (ATRA). nih.gov These mice are also used in retinoid toxicity studies. nih.gov
Female hairless mice: Employed to determine if this compound functions as an RAR antagonist in vivo and can prevent or treat retinoid-induced toxicity, such as skin flaking, abrasions, splenomegaly, and weight loss. nih.gov
Xenopus laevis embryos: Utilized to study the rescue of RA-induced developmental phenotypes, including anterior truncations, reduced eyes, reduced cement gland, and brain malformations. researchgate.net
Rabbits: Used in studies where human RPE cells are injected into the vitreous cavity, modeling proliferative vitreoretinopathy (PVR). google.com
General mouse and rat models: Employed to block RAR-mediated physiological and pathological processes via oral or topical administration. sigmaaldrich.com They are also used in models to study vitamin A-dependent developmental events. sigmaaldrich.com
The application of this compound is integral to various molecular and cellular assays, providing insights into retinoid signaling pathways:
Transfection Assays: Conducted on CV-1 cells with specific reporter constructs to determine inhibitory concentrations and analyze RAR activation. google.comnih.gov
Plaque Assays: Standardized methods used on cell lines like human TK−143B, Vero, and NIH 3T3 cells to determine viral titers, particularly in studies involving MCMV. nih.gov
Reporter Gene Transcription Assays: Such as the anti-API assay, used to measure the inhibition of RA activation and the basal gene transcriptional activity of RARs. google.comnih.govtocris.combio-techne.com
Morphological Change Inhibition Assays: Observed in ECE16-1 cells to assess the compound's effect on cellular morphology. medchemexpress.commedchemexpress.com
Growth Suppression Reversal Assays: Measured in ECE16-1 cells to quantify the reversal of retinoid-dependent growth inhibition. medchemexpress.commedchemexpress.com
Keratin Level Analysis: Involves assessing the levels of specific keratins (K5, K6, K7, K8, K14, K16, K17, K19) to determine the impact on differentiation markers in ECE16-1 cells. medchemexpress.commedchemexpress.com
Quantitative Polymerase Chain Reaction (qPCR) Analysis: Used for reporter gene analysis (e.g., in MCF7 cells) and to quantify the mRNA expression of RAR/RXR isotypes in cells like NRK-49F. tocris.combio-techne.comnih.gov
Immunohistochemistry and Confocal Microscopy: Employed with antineural antibodies (e.g., 2G9, Xen-1) to analyze changes in central nervous system (CNS) morphology in Xenopus tadpoles. researchgate.net
Northern Blot Analysis: Performed on total RNA extracted from cells, such as lower sternal chondrocytes, to study gene expression. researchgate.net
Spectrophotometric Analysis of Picro Sirius Red (PSR) Staining: Used to quantify total collagen deposition in cell models like NRK-49F fibroblasts, indicating fibrogenesis. nih.gov
Western Blotting: Conducted to detect and quantify protein levels of RARα, RARβ, and RARγ in cellular extracts, such as from NRK-49F cells. nih.gov
Cell Counting: Used to assess cell proliferation rates following retinoid treatments. medchemexpress.com
Molecular and Cellular Assays
Gene Expression Analysis (mRNA and Protein)
This compound has been employed to analyze changes in gene and protein expression, providing insights into retinoid-dependent transcriptional regulation.
RAR Transactivation Inhibition: this compound effectively inhibits all-trans retinoic acid (ATRA)-dependent transactivation at RAR-α, RAR-β, and RAR-γ receptors. It achieves this by promoting the association of negative coactivator proteins with the RAR, thereby preventing reporter gene transcription.
Developmental Gene Regulation: In Xenopus embryos, inhibition of retinoic acid (RA) signaling by this compound leads to diminished expression of Cyp26A1. Furthermore, it has been observed to reduce the posterior neural expression of specific expressed sequence tags (ESTs) such as XL016p20, XL049b08, and XL043c08.
Cellular Pathway Modulation: In mouse collecting duct cells, this compound influences the expression of genes associated with various biological processes, including retinol (B82714) metabolism, cell-cell and cell-substrate interaction, ureteric bud branching, immune/inflammatory processes, oxidative stress, repair/regeneration, and ion/solute/water transport and metabolism. It also suppresses the mRNA expression of Bmp7 and Foxa1.
Xenobiotic Metabolism: Studies have shown that this compound can elevate CYP1A1 mRNA and protein levels, implicating its interaction with the aryl hydrocarbon receptor (AhR) pathway.
Cytokeratin Regulation: In human ectocervical epithelial (ECE16-1) cells, this compound eliminates the TTNPB-induced decrease in levels of cytokeratins K5, K6, K14, K16, and K17, while simultaneously reversing the increase in levels of K7, K8, and K19.
Cardiovascular Cell Calcification: In primary human cardiovascular cells, treatment with this compound has been shown to increase calcification, which is associated with increased levels of the calcification inhibitor matrix Gla protein and decreased calcification-promoting tissue non-specific alkaline phosphatase activity.
Pancreatic Endocrine Progenitors: In studies on pancreatic endocrine progenitors, this compound affects Wnt signaling components, leading to the upregulation of nine Wnt-associated genes. It also impacts NEUROG3 expression during human beta cell differentiation.
Table 1: Effects of this compound on Gene and Protein Expression
| Target Gene/Protein | Cell/Tissue Type | Observed Effect | Reference |
| RAR-α, -β, -γ Transactivation | Various (e.g., P19 embryonic carcinoma cells) | Inhibition of ATRA-dependent transactivation, promotion of negative coactivator protein association | |
| Cyp26A1 | Xenopus embryos | Diminished expression | |
| ESTs (XL016p20, XL049b08, XL043c08) | Xenopus embryos | Reduced posterior neural expression | |
| Bmp7, Foxa1 mRNA | Mouse collecting duct cells | Suppression of mRNA expression | |
| CYP1A1 mRNA and protein | Hepa-1c1c7 cells, mouse embryo | Elevated levels | |
| Cytokeratins (K5, K6, K14, K16, K17) | ECE16-1 cells | Eliminates TTNPB-induced decrease | |
| Cytokeratins (K7, K8, K19) | ECE16-1 cells | Eliminates TTNPB-induced increase | |
| Matrix Gla protein | Primary human cardiovascular cells | Increased levels (associated with increased calcification) | |
| Tissue non-specific alkaline phosphatase | Primary human cardiovascular cells | Decreased activity (associated with increased calcification) | |
| Wnt-associated genes | Pancreatic endocrine progenitors | Upregulation of nine genes | |
| NEUROG3 | Human beta cell differentiation | Affected expression |
Transactivation Assays
Transactivation assays are crucial for assessing the ability of this compound to modulate receptor activity and gene transcription.
Potent Antagonism: this compound has been shown to effectively increase the effectiveness of other retinoids and steroid hormones in in vitro transactivation assays. It inhibits ATRA-dependent transactivation at RAR-α, RAR-β, and RAR-γ receptors.
Dose-Responsive Inhibition: In transactivation assays, this compound effectively antagonizes the stimulatory effect of 9-cis-retinoic acid in a dose-responsive manner, achieving maximal antagonism at equimolar concentrations with the agonist.
RAR Specificity: It inhibits RAR transactivation induced by A2E. While it also inhibits PPAR transactivation induced by A2E, it does not significantly inhibit RXR transactivation, reinforcing its RAR-specific profile.
IC50 Values: In a beta-lactamase reporter gene assay using GeneBLAzer® RAR beta-UAS-bla HEK 293T cells, the IC50 of this compound for inhibiting RAR beta activity was approximately 0.15 nM.
Table 2: this compound in Transactivation Assays
| Assay Type/Context | Receptor/Ligand | Observed Effect | Key Finding/Data | Reference |
| In vitro Transactivation | Retinoids, Steroid Hormones | Increased effectiveness of co-administered ligands | Potentiation of activity | |
| ATRA-dependent Transactivation | RAR-α, RAR-β, RAR-γ | Inhibition | Prevents reporter gene transcription by promoting negative coactivator association | |
| 9-cis-RA-induced Transactivation | RARs | Antagonism | Dose-responsive inhibition, maximal at equimolar concentrations | |
| A2E-induced Transactivation | RARs | Inhibition | Effective antagonism | |
| A2E-induced Transactivation | PPARs | Inhibition | Partial inhibition | |
| A2E-induced Transactivation | RXRs | No significant inhibition | Maintains RAR specificity | |
| Beta-lactamase reporter gene assay | RAR beta | Inhibition | IC50 ≈ 0.15 nM |
Cell Proliferation and Differentiation Assays
This compound plays a role in modulating cell proliferation and differentiation, often by counteracting retinoid-induced effects.
Stem Cell Differentiation: this compound promotes the differentiation of mouse embryonic stem cells into paraxial mesoderm. nih.govnih.gov It also induces human pluripotent stem cells (hPSCs) to differentiate into olfactory placode cells and neurons.
Cardiovascular Cell Calcification: Conflicting findings exist regarding its effect on calcification. Some studies indicate that this compound suppresses primary human cardiovascular smooth muscle cell calcification. nih.govnih.gov However, other research reports that treatment with the RAR inhibitor this compound dose-dependently increased primary human artery smooth muscle cell mineralization and calcification. This discrepancy highlights the complexity of retinoid signaling in different contexts and cell types.
Epithelial Cell Responses: In human ectocervical epithelial (ECE16-1) cells, co-treatment with this compound prevents retinoid-induced responses, including the reduction of cytokeratins K5, K6, K14, K16, and K17, the increase of K7, K8, and K19, suppression of proliferation, and alterations in cell morphology.
Cancer Cell Growth: this compound blocks ATRA-induced growth inhibition in HCT-15 colon cancer cells. However, it does not block growth inhibition induced by retinol treatment in various colon cancer cell lines.
Neuroblastoma Differentiation: In neuroblastoma cells, co-treatment with this compound and RA showed a decrease in RA-induced differentiation, and overexpression of ROR1 could rescue this phenotype, suggesting a vital role for both RAR and ROR1 in RA-induced differentiation.
Adenoid Cystic Carcinoma (ACC): this compound displays selective toxicity against ductal-like cells in human ACC organoids.
Beta Cell Differentiation: Inhibition of RA signaling by this compound in endocrine progenitor cells can impair beta cell differentiation.
Table 3: this compound in Cell Proliferation and Differentiation Assays
| Cell/Tissue Type | Process | Observed Effect | Reference |
| Mouse Embryonic Stem Cells | Differentiation | Promotes differentiation into paraxial mesoderm | nih.govnih.gov |
| Human Pluripotent Stem Cells (hPSCs) | Differentiation | Induces differentiation into olfactory placode cells and neurons | |
| Primary Human Cardiovascular Smooth Muscle Cells | Calcification | Suppresses calcification (Conflicting: also reported to increase calcification) | nih.govnih.gov, |
| ECE16-1 Cells | Proliferation & Differentiation | Prevents retinoid-induced suppression of proliferation and morphological changes, reverses cytokeratin alterations | |
| HCT-15 Colon Cancer Cells | Growth Inhibition | Blocks ATRA-induced growth inhibition | |
| Other Colon Cancer Cell Lines | Growth Inhibition | Does not block retinol-induced growth inhibition | |
| Neuroblastoma Cells | Differentiation | Decreases RA-induced differentiation (rescued by ROR1 overexpression) | |
| Human Adenoid Cystic Carcinoma (ACC) Organoids | Selective Toxicity | Displays selective toxicity against ductal-like cells | |
| Pancreatic Endocrine Progenitor Cells | Beta Cell Differentiation | Impairs beta cell differentiation |
Receptor Binding and DNA Binding Assays
These assays confirm the direct interaction of this compound with its target receptors and its influence on DNA binding.
High Affinity Pan-RAR Antagonist: this compound is characterized as a high-affinity pan-retinoic acid receptor (RAR) antagonist. Its Kd values are 2 nM for RARα, 2 nM for RARβ, and 3 nM for RARγ. nih.govnih.gov
Specificity for RARs: It exhibits no significant affinity for retinoic X receptors (RXRs), confirming its specificity for RARs. nih.govnih.gov
Coactivator Modulation: this compound promotes the association of negative coactivator proteins with the RAR, a key mechanism of its antagonistic action.
No Disruption of Heterodimerization/DNA Binding: Electrophoretic mobility-shift assays (EMSA) have demonstrated that this compound does not disrupt RAR-RXR heterodimerization or their binding to DNA. This suggests that its antagonistic effect is not due to preventing the formation of the receptor-DNA complex but rather by modulating the coactivator/corepressor recruitment.
Table 4: this compound Receptor and DNA Binding Characteristics
| Characteristic | Receptor/Assay | Finding | Reference |
| Binding Affinity (Kd) | RARα | 2 nM | nih.govnih.gov |
| Binding Affinity (Kd) | RARβ | 2 nM | nih.govnih.gov |
| Binding Affinity (Kd) | RARγ | 3 nM | nih.govnih.gov |
| Affinity | RXRs | No significant affinity | nih.govnih.gov |
| Coactivator Interaction | RARs | Promotes association of negative coactivator proteins | |
| Heterodimerization/DNA Binding | RAR-RXR heterodimer, DNA | Does not disrupt |
Electrophoretic Mobility-Shift Assays (EMSA)
Electrophoretic Mobility-Shift Assays (EMSAs) are used to study protein-DNA interactions.
RAR-RXR Heterodimerization and DNA Binding: In EMSA analyses, this compound has been shown not to disrupt the heterodimerization of RARs (RARα, RARβ, and RARγ) with RXR, nor their subsequent binding to a 32P-labeled retinoic acid response element (RARE). This indicates that this compound's antagonistic mechanism does not involve preventing the receptor complex from binding to its target DNA sequence.
Calcium Imaging
Calcium imaging is a technique used to measure changes in intracellular calcium concentrations.
this compound has been utilized in calcium imaging studies to investigate the effects of retinoids. However, specific detailed findings or data directly quantifying this compound's effect on calcium levels from the available sources are not provided.
Co-administration Studies with Other Ligands
Co-administration studies are critical for understanding the synergistic or antagonistic effects of this compound when combined with other therapeutic or experimental ligands.
Potentiation of Retinoids and Steroid Hormones: this compound effectively increases the effectiveness of other retinoids and steroid hormones in in vitro transactivation assays.
Modulation of Gene Expression: Co-administration of this compound with AGN 191183 (TTNPB) resulted in the inhibition of TPA-induced Str-APl-CAT expression. Similarly, its co-administration with 1,25-dihydroxyvitamin D3 also influenced TPA-induced Str-APl-CAT activity.
Amelioration of Retinoid Toxicity: this compound can be coadministered with retinoid drugs to prevent or ameliorate toxicity or side effects caused by retinoids or vitamin A. For instance, topical administration of this compound with TTNPB significantly mitigated weight loss and cutaneous toxicity associated with concurrent oral TTNPB treatment in mice.
Reversal of Agonist Effects: In mouse collecting duct cells, the regulation of certain genes by this compound was at least partially abolished in the simultaneous presence of exogenous all-trans retinoic acid (tRA).
Infection Modulation: In murine cytomegalovirus (MCMV)-infected mice, co-administration of this compound with ATRA reversed the exacerbating effect of ATRA on acute infection, leading to an increase in the determined lethal dose 50 (LD50).
Differentiation Control: In neuroblastoma cells, co-treatment with this compound and RA resulted in a decrease in RA-induced differentiation.
Epithelial Cell Protection: Co-treatment with this compound prevents retinoid-induced reduction of cytokeratins (K5, K6, K14, K16, K17), increase of cytokeratins (K7, K8, K19), suppression of proliferation, and alterations in cell morphology in ECE16-1 cells.
Cancer Cell Growth Inhibition: this compound blocks ATRA-induced growth inhibition in HCT-15 cells.
Table 5: this compound in Co-administration Studies
| Co-administered Ligand | Study Context/Cell Type | Observed Effect | Reference |
| Other Retinoids/Steroid Hormones | In vitro transactivation assays | Increased effectiveness/potentiating activities | |
| AGN 191183 (TTNPB) | TPA-induced Str-APl-CAT expression | Inhibition of expression | |
| 1,25-dihydroxyvitamin D3 | TPA-induced Str-APl-CAT activity | Influenced activity | |
| Retinoid drugs/Vitamin A | Toxicity/Side effects | Prevention or amelioration of toxicity | |
| ATRA | Murine Cytomegalovirus (MCMV) infection in mice | Reversed exacerbating effect on acute infection (increased LD50) | |
| Exogenous tRA | Mouse collecting duct cells (gene regulation) | Partially abolished gene regulation by this compound | |
| RA | Neuroblastoma cells (differentiation) | Decreased RA-induced differentiation | |
| Retinoids (general) | ECE16-1 cells (proliferation/differentiation) | Prevents retinoid-induced changes in cytokeratins, proliferation, morphology | |
| ATRA | HCT-15 cells (growth inhibition) | Blocks ATRA-induced growth inhibition | |
| TTNPB | Mice (weight loss, cutaneous toxicity) | Significantly mitigated weight loss and cutaneous toxicity |
Future Research Directions and Challenges
Elucidation of Context-Dependent Activity
A significant challenge and future research direction for AGN 193109 involves fully elucidating its context-dependent activity. Studies have shown that this compound can act as either an inverse agonist or a "neutral antagonist" depending on the specific cell and gene context nih.gov. This variable activity has been observed to be mediated by RARγ in situations where RARα and RARβ expression is not significant nih.gov.
For instance, in normal human keratinocytes (NHKs), this compound selectively affects the expression of genes inhibited by retinoid agonists; it suppresses stromelysin-1 expression but does not down-regulate transglutaminase 1 and keratin (B1170402) 6 fishersci.at. Furthermore, its effects can be cell-type specific, as demonstrated by its ability to induce MRP-8 mRNA levels in differentiating ECE16-1 cervical cells, a contrasting effect to that of the RAR agonist TTNPB fishersci.at. Future research should aim to comprehensively map the cellular and genetic factors that dictate these context-dependent responses, including how the expression levels and interplay of different RAR isoforms (RARα, RARβ, and RARγ) influence this compound's activity nih.gov. This understanding is crucial for predicting its precise biological outcomes in diverse physiological and pathological settings.
Investigation of Non-RAR Mediated Effects
While this compound is primarily characterized by its RAR antagonism, emerging research highlights the importance of investigating its non-RAR mediated effects. One notable finding is its capacity to elevate CYP1A1 mRNA levels in mouse embryos and Hepa-1c1c7 cells through the aryl hydrocarbon receptor (AhR)/aryl hydrocarbon receptor nuclear translocator (ARNT) pathway, rather than the canonical RAR/RXR pathway uni.lu. This discovery marks this compound as a unique retinoid capable of regulating both RAR/RXR and AhR/ARNT transcriptional pathways uni.lu.
Further studies in in vitro models of age-related macular degeneration (AMD) have revealed that this compound can inhibit peroxisome proliferator-activated receptor (PPAR) transactivation, indicating non-specific inhibition beyond its known RAR targets tocris.com. Interestingly, it did not significantly inhibit RXR transactivation in this specific context tocris.com. These observations suggest that some of the photoprotective and anti-inflammatory effects attributed to RAR inhibitors in vitro might, in part, be mediated by modulations of PPAR or RXR transactivations tocris.com. Additionally, research in Sertoli cell biology indicates that retinoic acid can influence the transcriptional programming of efferocytosis regulators through a non-RAR-dependent mechanism, a process that this compound's pan-RAR antagonistic activity fails to rescue wikipedia.org. Future research should focus on systematically identifying and characterizing these non-canonical pathways and their biological consequences, which could uncover new therapeutic applications or potential off-target effects.
Advanced Mechanistic Studies
Advanced mechanistic studies are essential to fully unravel the molecular intricacies of this compound's action. Current understanding suggests that this compound induces a conformational change in the RAR, stabilizing a negative conformation that promotes the binding of a trans-acting negative coactivator protein (NCP) nih.gov. This interaction prevents the RAR from upregulating the transcription of its target genes nih.gov. It is also hypothesized that the intracellular reservoir of NCP might be limiting in certain contexts, and this compound's interaction with RARs could deplete this pool nih.gov.
Future research should aim to precisely characterize the structural changes induced in RARs upon this compound binding and the subsequent recruitment or dissociation of specific coactivator and corepressor proteins. Techniques such as cryo-electron microscopy or X-ray crystallography could provide high-resolution structural insights. Furthermore, investigating the dynamics of NCP/RAR interactions in various cellular environments and their impact on gene expression profiles would deepen the understanding of its antagonistic mechanism. Studies could also explore how this compound influences the establishment and maintenance of retinoic acid gradients in developmental processes, such as limb regeneration, to understand the precise molecular events governing positional identity fishersci.no.
Exploration of Novel Therapeutic Avenues and Combination Therapies
The unique properties of this compound present several promising avenues for novel therapeutic applications and combination therapies.
Male Contraception: As a potent RAR antagonist that does not bind to RXRs, this compound inhibits retinoic acid (RA)-induced gene expression in a dose-dependent manner lipidmaps.org. The success of pan-RAR antagonists like BMS-189453 in inducing reversible male infertility in mouse models provides a strong rationale for further exploring this compound in this context lipidmaps.org. Future research could focus on developing orally bioavailable and RARα-selective antagonists, building upon the proof-of-concept established by compounds like this compound lipidmaps.org.
Acute Myeloid Leukemia (AML): this compound has shown efficacy in preclinical models of AML. It inhibited AML cell stemness and delayed leukemogenesis in mouse models, and also reduced stemness in primary human AML samples, particularly in EVI1-high AML dntb.gov.uacenmed.com. This suggests that RAR antagonism with compounds like this compound could be a viable strategy for eradicating cancer stem cells in AML, addressing issues of metastasis and disease recurrence dntb.gov.uacenmed.com.
Adenoid Cystic Carcinoma (ACC): In patient-derived xenograft (PDX) models of human ACC, inverse agonists of RAR/RXR signaling, including this compound, demonstrated selective toxicity against ductal-like cells and exhibited in vivo antitumor activity sigmaaldrich.comctdbase.org. The suppression of RAR/RXR signaling with this compound represents a novel therapeutic approach against human ACCs, warranting further investigation into its clinical translation sigmaaldrich.com.
Combination Therapies: this compound has been observed to potentiate the activities of other retinoids and nuclear receptor agonists, as demonstrated by its ability to increase the effectiveness of AGN 191183 in transactivation assays nih.gov. Furthermore, its capacity to significantly inhibit hypertriglyceridemia induced by RAR-selective agonists like AGN 190121 suggests its potential utility in combination therapies to mitigate retinoid-induced side effects nih.gov. Future studies could explore synergistic effects with other anti-cancer agents or drugs targeting different pathways to enhance therapeutic outcomes and reduce adverse effects.
Refinement of Preclinical Models
The continued refinement of preclinical models is critical for advancing the understanding and therapeutic application of this compound. This compound has been extensively utilized in various preclinical settings, including developmental studies in mouse embryos uni.luguidetoimmunopharmacology.org, investigations into CYP1A1 regulation in Hepa-1c1c7 cells uni.lu, differentiation studies using mouse embryonic stem cells nih.gov, and research on retinoid action in human keratinocytes and ectocervical epithelial cells fishersci.atuni-goettingen.de. Its application in mouse models of AML has provided valuable insights into its anti-leukemogenic and stemness-reducing effects dntb.gov.uacenmed.com. Moreover, in axolotl limb regeneration studies, this compound has been instrumental in manipulating RA levels to investigate proximodistal identity fishersci.no.
Future efforts in preclinical model refinement should focus on developing more sophisticated in vitro systems that more closely recapitulate the complex cellular environments and interactions found in vivo. This could involve advanced 3D cell culture models, organoids, or microfluidic platforms that allow for precise control over cellular context and signaling pathways. Additionally, the development of more targeted animal models, such as those enabling selective modulation of specific RAR isoforms or cell types, would provide a deeper understanding of the nuanced effects of this compound guidetomalariapharmacology.orgsigmaaldrich.com. The observed non-specificity of some RAR inhibitors, including this compound, in modulating PPAR or RXR transactivations in RPE cells underscores the necessity for rigorous validation of compound specificity in preclinical models to ensure accurate interpretation of results and effective translation to clinical applications tocris.com.
Q & A
Q. What are the binding affinities of AGN 193109 for retinoic acid receptor (RAR) subtypes, and how do these compare to endogenous ligands like all-trans retinoic acid (ATRA)?
this compound exhibits high affinity for all three RAR subtypes, with Kd values of 2 nM for RARα and RARβ, and 3 nM for RARγ . This affinity exceeds that of ATRA, making this compound a potent antagonist. In CV-1 cells transfected with RAR subtypes, this compound effectively blocks ATRA-induced transcriptional activation, confirming its competitive antagonism .
Q. What experimental conditions are optimal for in vitro application of this compound in cell culture studies?
this compound is typically dissolved in DMSO at 2 mg/mL (5.1 mM) with heating to 45°C to ensure solubility . For antagonizing RAR activity, concentrations between 10–100 nM are effective in cell lines like ECE16-1 and SK-N-SH neuroblastoma cells. Pre-treatment for 1 hour before agonist exposure (e.g., TTNPB or ATRA) ensures robust inhibition of RAR-mediated responses .
Q. How does this compound mitigate retinoid-induced toxicity in animal models?
In mice, topical co-administration of this compound (1.15 μmol/kg) with TTNPB prevents skin irritation, splenomegaly, and weight loss caused by retinoid agonists. This compound also reverses pre-existing toxicity when applied post-retinoid exposure, demonstrating therapeutic potential . Dose-dependent rescue of retinoid-induced mortality highlights its efficacy as an antidote .
Advanced Research Questions
Q. How can researchers distinguish RAR-specific effects of this compound from off-target modulation of other pathways, such as AhR/ARNT or PPAR/RXR?
this compound elevates CYP1A1 mRNA levels in Hepa-1c1c7 cells and mouse embryos via the AhR/ARNT pathway, independent of RAR antagonism . To isolate RAR-specific effects, use mutant cell lines (e.g., AhR- or ARNT-deficient Hepa-1c1c7) or combine this compound with AhR inhibitors (e.g., CH223191) . Additionally, validate findings with alternative RAR antagonists (e.g., BMS 195614) to rule out non-specific PPAR/RXR modulation .
Q. What methodological considerations are critical when studying this compound’s role in neurodevelopmental processes like cortical gyrification?
In cerebral cortex studies, this compound treatment (dosage: 0.072–1.15 μmol/kg) increases cortical thickness by modulating astrogenesis. Key endpoints include GFAP/S100β staining for astrocyte markers and NeuN staining for neuronal density . Note that this compound reduces vertical expansion of SP-OSVZ regions, suggesting context-dependent effects on neural progenitor proliferation . Controls should include vehicle (DMSO/acetone) and co-treatment with RAR agonists (e.g., TTNPB) to confirm antagonism .
Q. How do contradictory findings on this compound’s dual modulation of RAR and AhR pathways impact experimental design in retinoid biology?
While this compound primarily acts as an RAR antagonist, its activation of AhR/ARNT (e.g., CYP1A1 induction) complicates mechanistic interpretations . Researchers must include AhR/ARNT pathway inhibitors (e.g., α-naphthoflavone) in study designs and use transcriptomic profiling (RNA-seq) to dissect overlapping signaling cascades . Parallel experiments with RARα/β/γ-selective antagonists (e.g., AGN 194310) can clarify pathway specificity .
Q. What are the implications of this compound’s non-specific PPAR/RXR modulation in models of retinal or metabolic diseases?
this compound partially inhibits PPARγ and RXR transactivation at high concentrations (10 μM), which may confound studies on bone remodeling or lipid metabolism . To address this, use lower doses (≤100 nM) and validate results with PPARγ-specific antagonists (e.g., GW9662). In retinal pigment epithelium (RPE) studies, this compound’s photoprotective effects against A2E toxicity are RAR-independent but involve MAPK/ERK inhibition, requiring pathway-specific validation .
Methodological Recommendations
- Dosage Optimization : For in vivo studies, use topical or oral doses of 0.3–1.2 μmol/kg in mice to balance efficacy and toxicity .
- Solubility Controls : Monitor DMSO batch integrity (avoid long-term storage) to prevent precipitation, which alters effective concentrations .
- Data Validation : Combine this compound with RAR agonists (e.g., TTNPB) in rescue experiments to confirm antagonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
